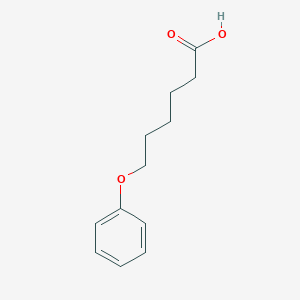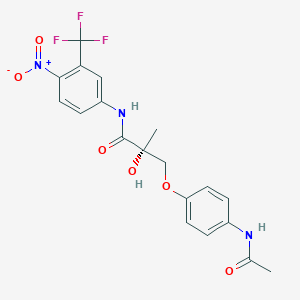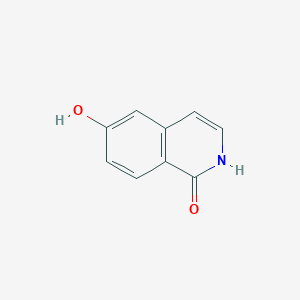
6-羟基异喹啉-1(2H)-酮
概述
描述
6-hydroxyisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the sixth position of the isoquinoline ring and a keto group at the first position
科学研究应用
6-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
The primary target of 6-hydroxyisoquinolin-1(2H)-one is the phytopathogen Pythium recalcitrans . This compound has been synthesized and tested for its antioomycete activity against this pathogen, showing superior results compared to other antifungal agents .
Mode of Action
The mode of action of 6-hydroxyisoquinolin-1(2H)-one involves the disruption of the biological membrane systems of P. recalcitrans . This disruption likely leads to the death of the pathogen, thus exhibiting its antioomycete activity.
Biochemical Pathways
recalcitrans . This interference could potentially affect multiple biochemical pathways within the pathogen, leading to its death.
Result of Action
The result of the action of 6-hydroxyisoquinolin-1(2H)-one is the effective control of the phytopathogen P. recalcitrans. In vitro tests showed that the compound had a high potency against P. recalcitrans, with an EC50 value of 14 mM . Moreover, in vivo tests showed a preventive efficacy of 75.4% at a dose of 2.0 mg/pot .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxyisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with glyoxylic acid under acidic conditions. Another method includes the oxidation of 6-hydroxyisoquinoline using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 6-hydroxyisoquinolin-1(2H)-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
化学反应分析
Types of Reactions
6-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxyisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 6-hydroxyisoquinoline.
Substitution: Substituted isoquinoline derivatives.
相似化合物的比较
Similar Compounds
6-aminoisoquinoline: Similar in structure but contains an amino group instead of a hydroxyl group.
6-hydroxyquinoline: Lacks the isoquinoline structure but has a hydroxyl group at the sixth position.
Isoquinolin-1(2H)-one: Similar core structure but lacks the hydroxyl group.
Uniqueness
6-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both a hydroxyl and a keto group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
6-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJZYOIXXVVQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440979 | |
| Record name | 6-hydroxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252061-78-2 | |
| Record name | 6-hydroxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



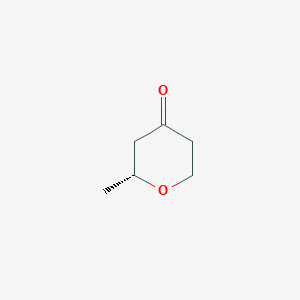


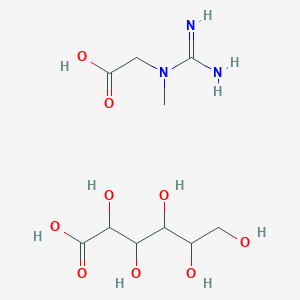
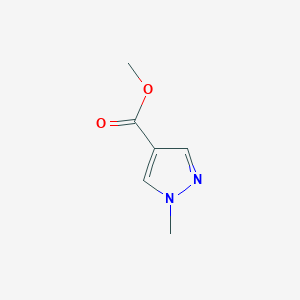
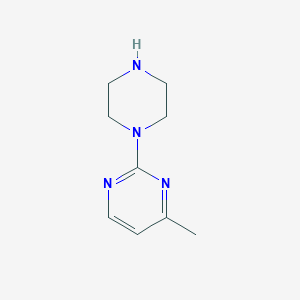
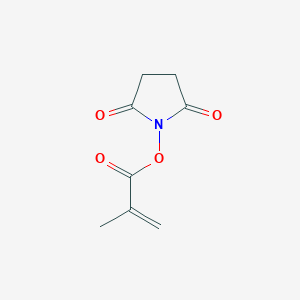
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
